Cas no 1805176-32-2 (Methyl 2-cyano-4-iodo-5-methylbenzoate)

Methyl 2-cyano-4-iodo-5-methylbenzoate is a versatile benzoate derivative featuring a cyano group, an iodo substituent, and a methyl ester functionality. Its molecular structure makes it a valuable intermediate in organic synthesis, particularly for constructing complex aromatic frameworks. The presence of the iodine atom offers opportunities for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, while the cyano group enhances reactivity in nucleophilic substitutions. The methyl ester provides additional flexibility for hydrolysis or transesterification. This compound is well-suited for pharmaceutical and agrochemical research, where precise structural modifications are required. Its stability and defined reactivity profile ensure consistent performance in synthetic applications.
Methyl 2-cyano-4-iodo-5-methylbenzoate structure
1805176-32-2 structure
商品名:Methyl 2-cyano-4-iodo-5-methylbenzoate
CAS番号:1805176-32-2
MF:C10H8INO2
メガワット:301.080494880676
CID:4949706

Methyl 2-cyano-4-iodo-5-methylbenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 2-cyano-4-iodo-5-methylbenzoate
    • インチ: 1S/C10H8INO2/c1-6-3-8(10(13)14-2)7(5-12)4-9(6)11/h3-4H,1-2H3
    • InChIKey: XIGNJLAQRWQHHW-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC(C#N)=C(C(=O)OC)C=C1C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 271
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 50.1

Methyl 2-cyano-4-iodo-5-methylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015015217-250mg
Methyl 2-cyano-4-iodo-5-methylbenzoate
1805176-32-2 97%
250mg
475.20 USD 2021-06-18
Alichem
A015015217-500mg
Methyl 2-cyano-4-iodo-5-methylbenzoate
1805176-32-2 97%
500mg
847.60 USD 2021-06-18
Alichem
A015015217-1g
Methyl 2-cyano-4-iodo-5-methylbenzoate
1805176-32-2 97%
1g
1,534.70 USD 2021-06-18

Methyl 2-cyano-4-iodo-5-methylbenzoate 関連文献

Methyl 2-cyano-4-iodo-5-methylbenzoateに関する追加情報

Methyl 2-cyano-4-iodo-5-methylbenzoate (CAS No. 1805176-32-2): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Methyl 2-cyano-4-iodo-5-methylbenzoate (CAS No. 1805176-32-2) is a significant compound in the realm of organic synthesis, particularly in the pharmaceutical industry. Its unique structural features make it a valuable intermediate for the development of various therapeutic agents. This compound, characterized by its cyano, iodo, and methyl substituents on a benzoate backbone, offers a rich framework for chemical modifications and functionalization.

The< strong>Methyl 2-cyano-4-iodo-5-methylbenzoate molecule exhibits a high degree of reactivity due to the presence of the iodo group, which is commonly utilized in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular architectures, enabling the synthesis of biaryl compounds that are prevalent in many drugs. The< strong>cyano group further enhances its utility by serving as a versatile handle for nucleophilic additions and transformations.

In recent years, there has been a surge in research focusing on the development of novel anticancer agents. Methyl 2-cyano-4-iodo-5-methylbenzoate has emerged as a key intermediate in this field. Studies have demonstrated its role in synthesizing small-molecule inhibitors targeting specific oncogenic pathways. For instance, researchers have leveraged its< strong>iodo moiety to introduce aryl groups into kinase inhibitors, which are known to disrupt tumor growth by inhibiting aberrant signaling cascades.

The< strong>methyl substituent on the benzoate ring adds another layer of flexibility to this compound, allowing for further derivatization to achieve desired pharmacological properties. This adaptability has made Methyl 2-cyano-4-iodo-5-methylbenzoate a cornerstone in medicinal chemistry libraries. Researchers have explored its derivatives as potential candidates for treating neurological disorders, cardiovascular diseases, and infectious diseases.

The synthesis of Methyl 2-cyano-4-iodo-5-methylbenzoate typically involves multi-step organic reactions, starting from readily available precursors such as methyl benzoate. The introduction of the cyano group is often achieved through cyanation reactions, while the iodination step requires careful control to ensure regioselectivity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been optimized to enhance yield and purity.

The growing interest in Methyl 2-cyano-4-iodo-5-methylbenzoate is also reflected in the increasing number of patents and scientific publications dedicated to its applications. Pharmaceutical companies and academic institutions alike are investing in research to uncover new therapeutic uses for this compound. The ability to modify its structure systematically allows for the creation of a diverse array of analogs with tailored biological activities.

In conclusion, Methyl 2-cyano-4-iodo-5-methylbenzoate (CAS No. 1805176-32-2) stands out as a crucial intermediate in modern pharmaceutical synthesis. Its unique combination of functional groups makes it an indispensable tool for drug discovery and development. As research continues to evolve, this compound is poised to play an even more significant role in addressing unmet medical needs across various therapeutic areas.

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